Cas no 2354449-17-3 (1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid)
1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid
- EN300-27728415
- 2354449-17-3
- 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid
-
- Inchi: 1S/C20H21NO4/c22-18(23)20(12-4-5-13-20)16-8-10-17(11-9-16)21-19(24)25-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2,(H,21,24)(H,22,23)
- InChI Key: GJIKZWPMVLVWDT-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC(=CC=2)NC(=O)OCC2C=CC=CC=2)CCCC1)=O
Computed Properties
- Exact Mass: 339.14705815g/mol
- Monoisotopic Mass: 339.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 75.6Ų
1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728415-1g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 1g |
$1343.0 | 2023-09-10 | ||
| Enamine | EN300-27728415-5g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 5g |
$3894.0 | 2023-09-10 | ||
| Enamine | EN300-27728415-10g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 10g |
$5774.0 | 2023-09-10 | ||
| Enamine | EN300-27728415-0.05g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27728415-0.1g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 0.1g |
$1183.0 | 2025-03-19 | |
| Enamine | EN300-27728415-0.25g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
| Enamine | EN300-27728415-0.5g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
| Enamine | EN300-27728415-1.0g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
| Enamine | EN300-27728415-2.5g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
| Enamine | EN300-27728415-5.0g |
1-(4-{[(benzyloxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid |
2354449-17-3 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 |
1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid
1-(4-{(Benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid: A Comprehensive Overview
The compound 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid (CAS No. 2354449-17-3) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique combination of functional groups, which include a benzyloxy carbonyl amino group attached to a phenyl ring and a cyclopentane carboxylic acid moiety. The interplay of these groups contributes to its versatile chemical properties and reactivity.
Recent studies have highlighted the importance of benzyloxy carbonyl amino groups in modulating the pharmacokinetic properties of drugs. For instance, researchers have demonstrated that such groups can enhance the bioavailability of certain compounds by stabilizing them against enzymatic degradation. In the case of 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid, this stabilization effect may be particularly relevant, given its potential application as a precursor in drug development.
The cyclopentane ring in this compound is another key feature that warrants attention. Cyclopentane derivatives are known for their stability and rigidity, which can be advantageous in designing molecules with specific geometric requirements. Recent advancements in computational chemistry have enabled researchers to predict the conformational preferences of such rings, providing valuable insights into their role in molecular interactions. This understanding is critical for optimizing the compound's performance in applications such as catalysis or polymer synthesis.
One area where 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid has shown promise is in the field of medicinal chemistry. Its ability to act as a versatile building block has been leveraged in the synthesis of bioactive molecules. For example, researchers have utilized this compound as an intermediate in the construction of peptide-based drugs, where its amino group can serve as a site for further functionalization.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The combination of its aromatic and aliphatic components makes it a candidate for use in designing novel polymers or materials with tailored mechanical properties. Recent studies have focused on its ability to participate in polymerization reactions under specific conditions, paving the way for innovative applications in advanced materials.
From a synthetic perspective, the preparation of 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid involves a series of carefully controlled reactions. These include nucleophilic substitutions, amide bond formations, and cyclization steps. The optimization of these steps has been a focus of recent research efforts, with chemists seeking to improve both the yield and purity of the final product.
The compound's carboxylic acid group also plays a pivotal role in its reactivity and functionality. This group can undergo various transformations, such as esterification or amidation, enabling further diversification of its chemical properties. Recent advancements in catalytic methods have facilitated these transformations, making them more efficient and environmentally friendly.
In conclusion, 1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid (CAS No. 2354449-17-3) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers working at the intersection of chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing scientific innovation.
2354449-17-3 (1-(4-{(benzyloxy)carbonylamino}phenyl)cyclopentane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)